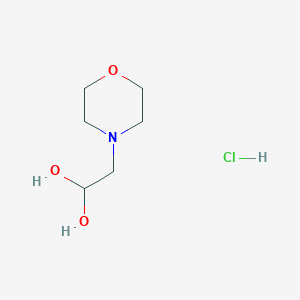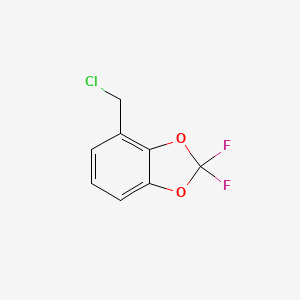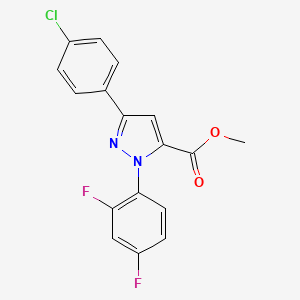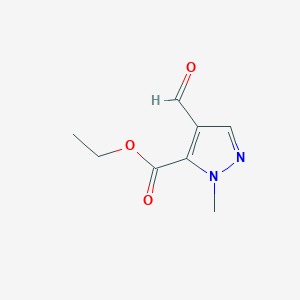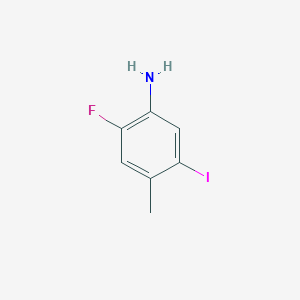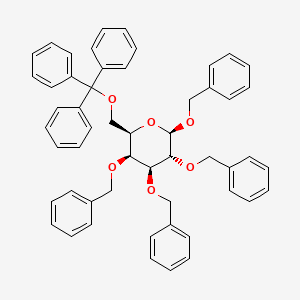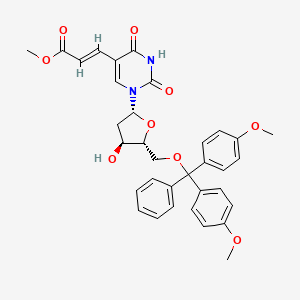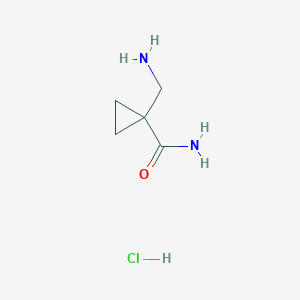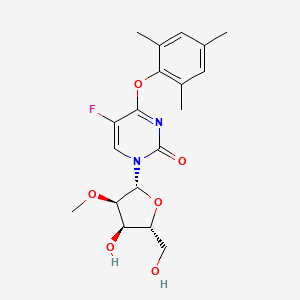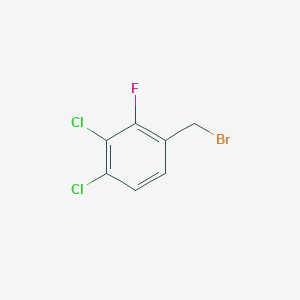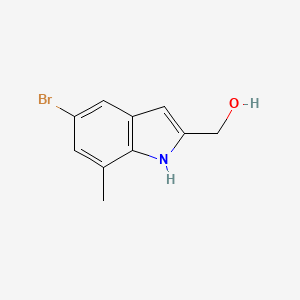
(5-Brom-7-methyl-1H-indol-2-yl)methanol
Übersicht
Beschreibung
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-7-methyl-1H-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-7-methyl-1H-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich (5-Brom-7-methyl-1H-indol-2-yl)methanol, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können mit verschiedenen zellulären Mechanismen interagieren, die für die Krebsentwicklung entscheidend sind. Untersuchungen haben gezeigt, dass Indolderivate das Wachstum von Krebszellen hemmen und Apoptose induzieren können .
Antimikrobielle Mittel
Der strukturelle Baustein von Indolen ist dafür bekannt, antimikrobielle Eigenschaften zu besitzen. This compound könnte bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die auf resistente Stämme von Bakterien und andere Mikroben abzielen .
Neurologische Erkrankungen
Indole wurden aufgrund ihrer Fähigkeit, Neurotransmittersysteme zu modulieren, in die Behandlung neurologischer Erkrankungen verwickelt. Diese Verbindung könnte Teil der Forschung zur Behandlung von Krankheiten wie Parkinson und Alzheimer sein .
Biotechnologische Produktion
Indolderivate sind in biotechnologischen Anwendungen wertvoll, wie z. B. der Produktion von natürlichen Aromastoffen oder Farbstoffen. Biokatalytische Ansätze können Indolderivate in nützliche Industriechemikalien umwandeln .
Quorum Sensing in Bakterien
Indole spielen eine bedeutende Rolle in der bakteriellen Kommunikation, die als Quorum Sensing bekannt ist. Dieser Prozess ist entscheidend für das Verständnis des bakteriellen Verhaltens und könnte zur Entwicklung neuartiger antibakterieller Strategien führen .
Synthetische Chemie
Die fragliche Verbindung ist ein Schlüsselzwischenprodukt in der synthetischen Chemie, insbesondere bei der Synthese komplexer Naturstoffe und der Erweiterung des bioaktiven chemischen Raums. Sie ist entscheidend für die Konstruktion verschiedener molekularer Architekturen .
Pharmazeutische Chemie
In der pharmazeutischen Chemie werden substituierte Indole aufgrund ihrer hoch affinen Bindung an viele Rezeptoren als „privilegierte Strukturen“ angesehen. Dies macht sie wertvoll in der Arzneimittelforschung und -entwicklung .
Umweltrelevanz
Indole und ihre Derivate spielen auch in Umweltsystemen eine Rolle, was für ökologische Studien und die Entwicklung umweltfreundlicher Technologien von Bedeutung sein könnte .
Wirkmechanismus
Target of Action
It is known that indole derivatives, such as (5-bromo-7-methyl-1h-indol-2-yl)methanol, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-Bromo-7-methyl-1H-indol-2-yl)methanol may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
(5-Bromo-7-methyl-1H-indol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol on different cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can alter the expression of genes involved in various cellular functions, thereby impacting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of (5-Bromo-7-methyl-1H-indol-2-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (5-Bromo-7-methyl-1H-indol-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (5-Bromo-7-methyl-1H-indol-2-yl)methanol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol may be transported into cells via active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (5-Bromo-7-methyl-1H-indol-2-yl)methanol is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing (5-Bromo-7-methyl-1H-indol-2-yl)methanol to its appropriate subcellular locations. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
Eigenschaften
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)

